molecular formula C8H8N2O2 B12000579 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 39132-77-9

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole

Katalognummer: B12000579
CAS-Nummer: 39132-77-9
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: YNVKVZHZPNWXSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound with the molecular formula C8H8N2O2This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-nitroaniline derivatives with suitable reagents to form the benzoxadiazole ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5,6-Dimethyl-1-oxo-2,1lambda~5~,3-benzoxadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the 1-oxide group. These structural features confer unique chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

39132-77-9

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

5,6-dimethyl-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C8H8N2O2/c1-5-3-7-8(4-6(5)2)10(11)12-9-7/h3-4H,1-2H3

InChI-Schlüssel

YNVKVZHZPNWXSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NO[N+](=C2C=C1C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.